molecular formula C11H19NO2 B13905987 Methyl cis-1-azaspiro[4.5]decane-7-carboxylate

Methyl cis-1-azaspiro[4.5]decane-7-carboxylate

Katalognummer: B13905987
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: LKUGHHDULAFSRF-ONGXEEELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl cis-1-azaspiro[4.5]decane-7-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nitrogen-containing azaspiro ring and a carboxylate ester group. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-1-azaspiro[4.5]decane-7-carboxylate typically involves the formation of the spirocyclic ring system followed by esterification. One common synthetic route involves the reaction of a suitable azaspiro precursor with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine as the base. The reaction mixture is stirred at room temperature until the conversion is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl cis-1-azaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Wissenschaftliche Forschungsanwendungen

Methyl cis-1-azaspiro[4.5]decane-7-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl cis-1-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound can interact with various pathways, including those involved in cell signaling, metabolism, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spirotetramat: A spirocyclic insecticide with a similar azaspiro structure.

    Spirooxindoles: Compounds with a spiro linkage between an oxindole and another ring system.

    Spirocyclic Lactams: Compounds with a spiro linkage between a lactam and another ring system.

Uniqueness

Methyl cis-1-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and bioactive molecules .

Eigenschaften

Molekularformel

C11H19NO2

Molekulargewicht

197.27 g/mol

IUPAC-Name

methyl (5S,7S)-1-azaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C11H19NO2/c1-14-10(13)9-4-2-5-11(8-9)6-3-7-12-11/h9,12H,2-8H2,1H3/t9-,11-/m0/s1

InChI-Schlüssel

LKUGHHDULAFSRF-ONGXEEELSA-N

Isomerische SMILES

COC(=O)[C@H]1CCC[C@@]2(C1)CCCN2

Kanonische SMILES

COC(=O)C1CCCC2(C1)CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.